N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
The compound N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide features a thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 3 and 7, a 5-oxo moiety, and a benzamide group modified with a piperidin-1-ylsulfonyl substituent at the para position. This structural framework is characteristic of bioactive molecules, as thiazolo[3,2-a]pyrimidine derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-13-12-29-20-21-14(2)17(19(26)24(13)20)22-18(25)15-6-8-16(9-7-15)30(27,28)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLQWFBFTWGJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiazolo-pyrimidine core linked to a piperidine sulfonamide group, which is significant for its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazolo-pyrimidine moiety is known to exhibit activity against specific enzymes and receptors, while the piperidine sulfonamide component enhances its binding affinity and selectivity.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It may act as a modulator of G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that are crucial for various physiological responses .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example:
- Cell Line Studies : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated cytotoxic effects, with some derivatives showing synergistic effects when combined with conventional chemotherapeutics like doxorubicin .
Antibacterial Properties
Research has highlighted the antibacterial potential of this class of compounds:
- Inhibition Studies : Compounds bearing similar structural features have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that the piperidine sulfonamide moiety may play a role in enhancing antibacterial efficacy .
Antifungal Activity
Some derivatives have also been evaluated for antifungal properties:
- Screening Results : Certain synthesized pyrazole derivatives exhibited notable antifungal activity, indicating that modifications in the thiazolo-pyrimidine framework can lead to enhanced bioactivity against fungal pathogens .
Study 1: Antitumor Efficacy
A study focused on the synthesis and evaluation of thiazolo-pyrimidine derivatives reported significant antitumor activity against various cancer cell lines. The study utilized a combination index method to assess the synergistic effects when paired with doxorubicin.
| Compound | Cell Line | IC50 (µM) | Synergistic Effect |
|---|---|---|---|
| A | MCF-7 | 10 | Yes |
| B | MDA-MB-231 | 8 | Yes |
Study 2: Antibacterial Screening
Another investigation assessed the antibacterial properties of several piperidine derivatives:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| C | Salmonella typhi | 15 |
| D | Bacillus subtilis | 18 |
Comparison with Similar Compounds
Core Modifications: Thiazolo[3,2-a]pyrimidine Derivatives
The thiazolo[3,2-a]pyrimidine scaffold is shared across several bioactive compounds. Key differences arise from substituents at positions 3, 5, 6, and 7:
Key Observations :
- Substituent Effects on Activity: Diaryl substituents (e.g., IVd in ) confer potent fungicidal activity, with IVd showing efficacy comparable to the commercial fungicide Dithane M-45 . The piperidin-1-ylsulfonyl group in the target compound introduces a sulfonamide moiety, which is absent in analogs like IVd and the compound. Sulfonamides are known to improve pharmacokinetic properties, such as membrane permeability and target affinity .
- Biological Activity Trends: Antimicrobial Activity: Thiazolo[3,2-a]pyrimidine derivatives with chlorophenyl substituents (e.g., Compound 10 in ) exhibit moderate antimicrobial activity, suggesting that electron-withdrawing groups enhance interactions with microbial targets . Fungicidal Activity: Diaryl-substituted analogs () outperform mono-substituted derivatives, indicating that bulkier substituents may optimize binding to fungal enzymes .
Physicochemical Properties
The target compound’s piperidin-1-ylsulfonyl group increases polarity compared to analogs with methoxy () or unmodified benzamide groups (). This modification likely improves aqueous solubility, a critical factor in drug bioavailability.
Research Findings and Implications
- Antimicrobial Optimization : The antimicrobial activity observed in ’s derivatives highlights the scaffold’s versatility. Introducing sulfonamide or halogenated groups (as in the target) could further enhance potency .
Q & A
Q. What are the established synthetic routes for preparing N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A general approach includes:
Core Thiazolo[3,2-a]pyrimidine Formation : Reacting 5-arylidene-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with chloroacetic acid under reflux in glacial acetic acid/acetic anhydride (1:1) to form the fused thiazolo-pyrimidine core .
Sulfonylation : Introducing the piperidin-1-ylsulfonyl group via nucleophilic substitution using 4-(piperidin-1-ylsulfonyl)benzoyl chloride in the presence of a base like K₂CO₃ in DMF at room temperature .
Final Coupling : Amide bond formation between the thiazolo-pyrimidine core and the sulfonylated benzoyl group using coupling agents like EDCI/HOBt in dichloromethane .
Key parameters affecting yield include solvent polarity (e.g., DMF vs. THF), temperature control (reflux vs. room temperature), and stoichiometric ratios of intermediates.
Q. How is the molecular structure of this compound validated?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent integration and chemical shifts (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- X-ray Crystallography : Resolving the fused thiazolo-pyrimidine core’s puckered conformation (flattened boat) and dihedral angles between aromatic rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 460.12) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer: Initial screening should focus on:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity via malachite green assay) .
- Antimicrobial Susceptibility Testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
Methodological Answer: Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonylation efficiency compared to THF .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for coupling steps to reduce side products .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) during cyclization to minimize decomposition .
- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethyl acetate/ethanol 3:2) to achieve >95% purity .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) require:
- Assay Standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Target Validation : Confirm binding specificity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .
- Metabolic Stability Testing : Liver microsome assays to assess if metabolite interference explains discrepancies .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
Methodological Answer: SAR exploration involves:
- Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., morpholine-sulfonyl instead of piperidinyl) to evaluate potency shifts .
- Bioisosteric Replacement : Replace the thiazolo ring with oxazolo or imidazolo moieties to assess core flexibility .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric properties with activity data .
Q. How can computational methods predict the compound’s binding mode to biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Glide to simulate interactions with kinase ATP-binding pockets (e.g., EGFR PDB: 1M17) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
